Di-(ethylamino)fluorophosphine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

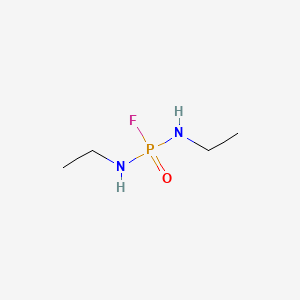

N-[ethylamino(fluoro)phosphoryl]ethanamine is a chemical compound with the molecular formula C4H12FN2OP. It is known for its unique structure, which includes both ethylamino and fluorophosphoryl groups. This compound is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[ethylamino(fluoro)phosphoryl]ethanamine typically involves the reaction of ethylamine with a fluorophosphorylating agent. One common method is the reaction of ethylamine with phosphoryl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N-[ethylamino(fluoro)phosphoryl]ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[ethylamino(fluoro)phosphoryl]ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding phosphoric acid derivatives.

Reduction: Formation of ethylamino derivatives.

Substitution: Formation of substituted phosphoramidates.

Scientific Research Applications

N-[ethylamino(fluoro)phosphoryl]ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[ethylamino(fluoro)phosphoryl]ethanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphorylating agent, transferring its phosphoryl group to target molecules. This process can modulate the activity of enzymes and alter cellular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Ethylamine: A simpler amine with the formula C2H7N.

Diethylamine: Contains two ethyl groups attached to the nitrogen atom.

Fluorophosphoric acid: Contains a fluorophosphoryl group but lacks the ethylamino moiety.

Uniqueness

N-[ethylamino(fluoro)phosphoryl]ethanamine is unique due to its combination of ethylamino and fluorophosphoryl groups. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile reagent in research applications.

Biological Activity

Di-(ethylamino)fluorophosphine oxide is a compound of significant interest in the field of medicinal chemistry and biological research due to its potential applications in various therapeutic areas. This article provides a detailed examination of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Overview of this compound

This compound belongs to a class of organophosphorus compounds known for their diverse biological activities. These compounds often exhibit properties such as cytotoxicity against cancer cells, antibacterial effects, and the ability to induce apoptosis. The biological activity is largely attributed to the presence of phosphine oxide groups, which can interact with biological targets.

Mechanisms of Biological Activity

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. The mechanism involves the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. For instance, similar phosphine oxide derivatives have been shown to disrupt cell membranes and induce apoptosis in HeLa cells through ROS generation .

- Cell Cycle Arrest : Compounds in this category have been reported to cause cell cycle arrest, particularly in the S phase. This effect is associated with DNA damage and replication stress, which can lead to increased apoptosis rates .

- Antibacterial Activity : this compound also demonstrates antibacterial properties. The structure of phosphine oxides allows them to interact with bacterial membranes, disrupting their integrity and function .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of this compound on breast cancer cells revealed that treatment resulted in a significant reduction in cell viability. The study utilized flow cytometry to analyze cell cycle distribution, confirming that treated cells exhibited a marked increase in sub-G1 phase populations, indicative of apoptosis .

Case Study 2: Antibacterial Effects

In another investigation, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effective antibacterial action at concentrations comparable to those observed for other known antibacterial agents .

Table 1: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induction of ROS leading to apoptosis | |

| Cell Cycle Arrest | Significant S phase arrest | |

| Antibacterial Activity | Effective against multiple strains |

Research Findings

Recent findings suggest that the structural characteristics of this compound enhance its biological activity. The presence of ethylamino groups increases steric hindrance, which may improve binding affinity to biological targets compared to simpler phosphines . Furthermore, the unique ability of phosphine oxides to form hydrogen bonds facilitates interactions with enzymes and receptors involved in cellular signaling pathways.

Properties

CAS No. |

7761-52-6 |

|---|---|

Molecular Formula |

C4H12FN2OP |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

N-[ethylamino(fluoro)phosphoryl]ethanamine |

InChI |

InChI=1S/C4H12FN2OP/c1-3-6-9(5,8)7-4-2/h3-4H2,1-2H3,(H2,6,7,8) |

InChI Key |

SXHZRVNUGLQVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNP(=O)(NCC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.